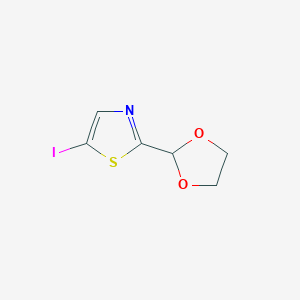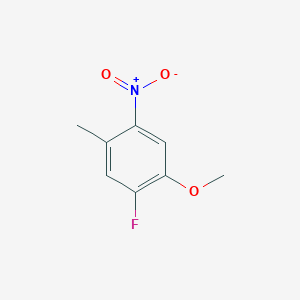
tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate is a compound that has been studied for its potential applications in synthetic organic chemistry and drug discovery. It is a member of the azetidine family, which is a type of organic compound that contains a nitrogen atom in a three-membered ring. This compound has been found to be useful in a variety of synthetic organic reactions, including the synthesis of other azetidine derivatives, and has been studied for its potential applications in drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Pharmaceutical Applications
Research has highlighted the utility of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, demonstrating the significance of tert-butyl-based compounds in stereoselective synthesis. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020). Similarly, the synthetic routes of vandetanib, a therapeutic agent, have been reviewed, highlighting the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate, underscoring the importance of tert-butyl and tosyloxy propoxy derivatives in pharmaceutical synthesis (Mi, 2015).
Environmental and Health Concerns
Concerning environmental and health impacts, studies on synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups, have been carried out. These studies discuss the occurrence, human exposure, and toxicity of SPAs, indicating the presence of these compounds in various environmental matrices and their potential health risks (Liu & Mabury, 2020). Such research is crucial for understanding the implications of tert-butyl-based compounds beyond their immediate applications in synthesis and highlights the need for developing compounds with lower toxicity and environmental impact.
Advances in Antioxidant Research
The practical use of natural antioxidants in meat products, as opposed to synthetic ones like tert-butyl-based compounds, is being explored to enhance consumer acceptability and reduce health risks. This shift towards natural antioxidants reflects ongoing research into safer and more acceptable alternatives to synthetic compounds in food preservation (Oswell et al., 2018).
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-(4-methylphenyl)sulfonyloxypropoxy]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6S/c1-13-6-8-16(9-7-13)26(21,22)25-14(2)12-23-15-10-19(11-15)17(20)24-18(3,4)5/h6-9,14-15H,10-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDZWFYVPNLCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)COC2CN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



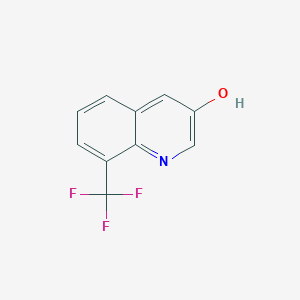
![1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1474290.png)
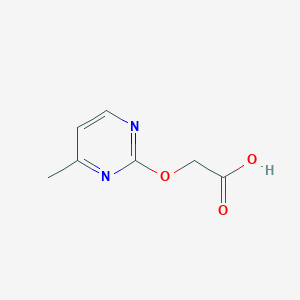
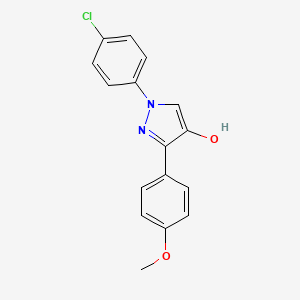
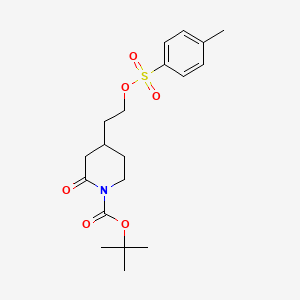


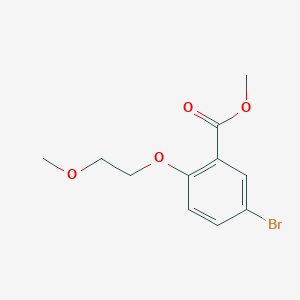

![N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1474302.png)

